5-Phenoxypentyl Bromide
Overview
Description
5-Phenoxypentyl Bromide, also known as 5-bromopentoxybenzene, is an organic compound with the molecular formula C11H15BrO. It is a brominated ether, characterized by a phenoxy group attached to a pentyl chain, which is further bonded to a bromine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
5-Phenoxypentyl Bromide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of polymers and advanced materials with specific properties.
Biological Studies: As a probe to study biochemical pathways and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Phenoxypentyl Bromide can be synthesized through the reaction of phenol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Phenol+1,5-DibromopentaneK2CO3,Solvent5-Phenoxypentyl Bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Phenoxypentyl Bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of 5-phenoxypentanol, 5-phenoxypentylamine, etc.
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of 5-phenoxypentane
Mechanism of Action
The mechanism of action of 5-Phenoxypentyl Bromide involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This property makes it a versatile intermediate in organic synthesis. The phenoxy group can also participate in various chemical transformations, contributing to the compound’s reactivity and utility in different applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopentyl Phenyl Ether
- 5-Bromoamyl Phenyl Ether
- Phenoxyethanol
Uniqueness
5-Phenoxypentyl Bromide is unique due to its specific structure, which combines a phenoxy group with a brominated pentyl chain. This combination imparts distinct reactivity and makes it suitable for a wide range of chemical reactions and applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromopentoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGRHTGNGQSCTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177467 | |
Record name | Benzene, ((5-bromopentyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22921-72-8 | |
Record name | [(5-Bromopentyl)oxy]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22921-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, ((5-bromopentyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ((5-bromopentyl)oxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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